

Application of Rupatadine-d4 Fumarate in Therapeutic Drug Monitoring of Rupatadine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine is a second-generation, non-sedating antihistamine and platelet-activating factor (PAF) antagonist used for the symptomatic relief of allergic rhinitis and urticaria.[1][2] Therapeutic Drug Monitoring (TDM) of rupatadine may be beneficial in specific patient populations or clinical scenarios to optimize therapeutic outcomes and minimize potential adverse effects. This document provides detailed application notes and protocols for the use of Rupatadine-d4 Fumarate as an internal standard in the therapeutic drug monitoring of rupatadine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled Rupatadine-d4 Fumarate is an ideal internal standard for quantitative bioanalysis due to its similar physicochemical properties to the unlabeled drug, ensuring accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Pharmacokinetic Profile of Rupatadine

Understanding the pharmacokinetic profile of rupatadine is essential for designing an effective TDM strategy. Following oral administration, rupatadine is rapidly absorbed.[3] It undergoes significant presystemic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] Key metabolites, such as desloratedine and its hydroxylated forms, also exhibit antihistaminic activity and may contribute to the overall therapeutic effect.[2][3]



Table 1: Summary of Rupatadine Pharmacokinetic Parameters in Adults (10 mg Single Dose)

Parameter	Value	Reference
Tmax (Time to Maximum Concentration)	1 hour (median)	[3]
Cmax (Maximum Plasma Concentration)	1.54 to 4.03 ng/mL	[3]
AUC₀-∞ (Area Under the Curve)	8.37 to 16.2 ng·h/mL	[3]
Elimination Half-life (t½)	5.9 hours	[4]
Protein Binding	98-99%	[1]

Rationale for Therapeutic Drug Monitoring

While TDM for antihistamines is not standard practice, it can be valuable in several situations:

- Assessing Adherence: To verify patient compliance with the prescribed regimen.
- Investigating Lack of Efficacy: To determine if treatment failure is due to suboptimal drug exposure.
- Managing Potential Drug-Drug Interactions: Rupatadine is a substrate of CYP3A4, and coadministration with strong inhibitors or inducers of this enzyme could significantly alter its plasma concentrations.[6]
- Special Populations: In patients with hepatic impairment, renal insufficiency, or in pediatric and geriatric populations where pharmacokinetics may be altered.

Experimental Protocol: Quantification of Rupatadine in Human Plasma using LC-MS/MS with Rupatadine-d4 Fumarate Internal Standard

Methodological & Application





This protocol is adapted from established bioanalytical methods for rupatadine quantification.[7]

- 1. Materials and Reagents
- Rupatadine Fumarate reference standard
- Rupatadine-d4 Fumarate (Internal Standard, IS)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (ultrapure)
- Protein precipitation solvent (e.g., Acetonitrile)
- 2. Preparation of Stock and Working Solutions
- Rupatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine Fumarate in methanol.
- Rupatadine-d4 Fumarate (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Rupatadine-d4 Fumarate in methanol.
- Working Solutions: Prepare serial dilutions of the rupatadine stock solution in 50:50 (v/v)
 methanol:water to create calibration standards and quality control (QC) samples.
- IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.
- 3. Sample Preparation (Protein Precipitation)



- Pipette 100 μL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the IS working solution (10 ng/mL Rupatadine-d4 Fumarate) and vortex briefly.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase.
- Inject an aliquot (e.g., 5-10 μL) into the LC-MS/MS system.
- 4. LC-MS/MS Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Parameters



Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water with 10 mM Ammonium Acetate
Mobile Phase B	0.1% Formic acid in acetonitrile/methanol
Flow Rate	0.3 - 0.5 mL/min
Gradient Elution	Optimized to separate rupatadine and its metabolites from endogenous plasma components.
Injection Volume	5 - 10 μL
Column Temperature	40°C
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Rupatadine: m/z 416.2 \rightarrow 282.1Rupatadine-d4: m/z 420.2 \rightarrow 286.1
Collision Energy	Optimized for each transition

5. Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of rupatadine to Rupatadine-d4 Fumarate (IS) against the nominal concentration of the calibration standards.
- Use a weighted (e.g., $1/x^2$ or 1/x) linear regression to fit the calibration curve.
- Determine the concentration of rupatadine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.



Method Validation Parameters

A summary of typical validation parameters for such an assay is provided below.

Table 3: Typical Bioanalytical Method Validation Parameters

Parameter	Acceptance Criteria
Linearity	Correlation coefficient $(r^2) \ge 0.99$
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day)	Coefficient of variation (CV) \leq 15% (\leq 20% at LLOQ)
Accuracy (Intra- and Inter-day)	Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Assessed and minimized
Stability	Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term)

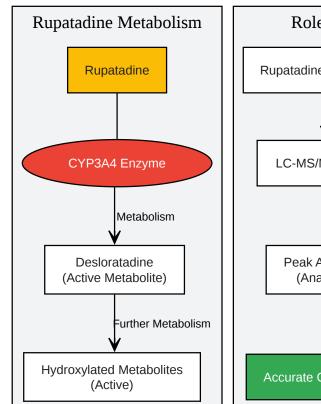
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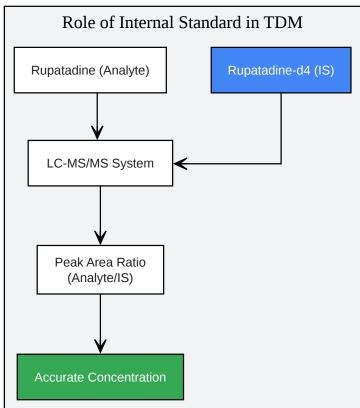


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Caption: Workflow for Therapeutic Drug Monitoring of Rupatadine.





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